Home > Products > Building Blocks P17414 > 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid
3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid - 185039-99-0

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid

Catalog Number: EVT-3093312
CAS Number: 185039-99-0
Molecular Formula: C21H14Cl2N4O3
Molecular Weight: 441.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is a small molecule identified as a potential non-hormonal contraceptive due to its selective inhibition of WEE2 kinase. [] WEE2 is an oocyte-specific kinase essential for meiosis, the cell division process leading to egg formation. [] By inhibiting WEE2, this compound could potentially prevent ovulation without interfering with the hormonal cycle.

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy) phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

Compound Description: This compound is a WEE2 kinase inhibitor identified through virtual high throughput screening for potential use as a non-hormonal contraceptive. It demonstrated preferential binding to WEE2 over its somatic variant WEE1 in silico and showed inhibitory activity against WEE2 in vitro. []

Relevance: This compound shares a core pyrido[2,3-d]pyrimidine structure with 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid, differing primarily in the substituent at the 2-amino position. The presence of the 2,6-dichlorophenyl and 8-methyl groups is also conserved between both structures. Both compounds were investigated in the same study for their potential as non-hormonal contraceptives targeting meiosis. []

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

Compound Description: This compound acts as a WEE2 kinase inhibitor, exhibiting preferential binding to WEE2 over its somatic counterpart, WEE1. It was investigated for its potential as a non-hormonal contraceptive due to its ability to disrupt meiosis. [] This compound also demonstrated inhibition of amphiregulin elaboration by normal human keratinocytes. []

Relevance: This compound shares the core pyrido[2,3-d]pyrimidine scaffold with 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid. Similarities include the 2,6-dichlorophenyl group at the 6-position and the 8-methyl substituent. The key difference lies in the substitution at the 2-amino position, where this compound features a 4-morpholinophenyl group. Both compounds were identified in the same study exploring non-hormonal contraceptives that target meiosis. []

N-cyano-N′-(2-{[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl]amino}ethyl)-guanidine (PCG)

Compound Description: This compound is a p38 MAPK inhibitor. In a study, it demonstrated greater efficacy in inhibiting TNF-α release from monocytes compared to monocyte-derived macrophages or lung macrophages. []

Relevance: While PCG targets p38 MAPK and not WEE2 like 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid, both compounds share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure. Notably, both feature a halogenated phenyl ring at the 8-position, although the specific halogen and substitution pattern differ. This structural similarity highlights the potential for modifications within this chemical class to target different kinases involved in cellular processes. []

Palbociclib

Compound Description: Palbociclib is a medication used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2−) advanced or metastatic breast cancer. []

Relevance: The related substances of palbociclib, particularly compound A (8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl) pyridin-2-yl) amino)pyrido[2,3-d]pyrimidin-7(8H)-one), share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure with 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid. These compounds highlight the diversity of substituents that can be attached to this core structure while potentially retaining biological activity. []

Overview

The compound 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid is a complex organic molecule that belongs to the class of pyrido[2,3-d]pyrimidines. This class is notable for its diverse biological activities, including potential applications in medicinal chemistry. The compound features a dichlorophenyl group and a pyrido-pyrimidine structure, which contribute to its pharmacological properties.

Source

This compound can be synthesized through various chemical processes involving intermediate compounds derived from commercially available reagents. Articles and studies from the National Center for Biotechnology Information (NCBI) and other chemical databases provide insights into its synthesis and potential applications in drug development .

Classification

The compound is classified as an amino benzoic acid derivative, specifically featuring a pyrido-pyrimidine moiety. Its structural complexity allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Synthesis Analysis

Methods

The synthesis of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid typically involves multi-step reactions that include:

  1. Formation of the Pyrido-Pyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
  2. Introduction of Functional Groups: The dichlorophenyl and methyl groups are introduced through substitution reactions, often utilizing halogenated compounds and nucleophiles.
  3. Final Coupling Reaction: The final product is obtained by coupling the pyrido-pyrimidine with an amino benzoic acid derivative.

Technical details regarding these methods can be found in synthetic organic chemistry literature that discusses similar pyrido-pyrimidine derivatives .

Molecular Structure Analysis

Structure

The molecular structure of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid can be represented as follows:

  • Molecular Formula: C₁₈H₁₄Cl₂N₄O₂
  • Molecular Weight: Approximately 372.24 g/mol.

The structure includes:

  • A benzoic acid moiety.
  • A pyrido-pyrimidine ring system with various substituents.

Data

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are typically employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions

The compound participates in several chemical reactions typical for amino acids and heterocyclic compounds:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: As a carboxylic acid derivative, it can undergo protonation/deprotonation depending on pH conditions.
  3. Cyclization Reactions: The pyrido-pyrimidine core can undergo further cyclization or rearrangement under specific conditions.

The detailed mechanisms of these reactions are often outlined in organic chemistry textbooks and research articles focusing on heterocyclic chemistry .

Mechanism of Action

Process

The mechanism of action for compounds like 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid typically involves:

  1. Target Binding: The compound may bind to specific enzymes or receptors due to its structural features.
  2. Inhibition or Activation: Depending on its target, it may inhibit or activate biological pathways, leading to therapeutic effects such as anti-cancer activity or anti-inflammatory responses.
  3. Cellular Uptake: The lipophilicity of the compound affects its absorption and distribution within biological systems.

Data from pharmacological studies would provide insights into its specific mechanisms against various biological targets .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the compound include:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in organic solvents varies; polar solvents may enhance solubility due to the presence of functional groups.

Chemical Properties

Key chemical properties include:

  • Stability under various pH levels.
  • Reactivity with electrophiles due to the presence of amino and carboxylic functional groups.

Relevant analytical data can be obtained from studies focusing on similar chemical structures .

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting cancer or inflammatory diseases.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition or receptor binding affinities.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules with desired biological activities.

Research indicates that derivatives of similar structures have shown promising results in preclinical studies, warranting further investigation into their therapeutic potential .

Synthetic Methodologies and Optimization Strategies for Pyrido[2,3-d]pyrimidine Scaffolds

Multi-Step Organic Synthesis Involving Knoevenagel Condensation and Nucleophilic Substitution

The synthesis of 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid relies on a convergent multi-step strategy, where the pyrido[2,3-d]pyrimidine core is constructed through sequential cyclization and functionalization reactions. The initial stage employs a Knoevenagel condensation between 6-(2,6-dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-2-carbaldehyde and an active methylene compound (typically ethyl cyanoacetate or malononitrile). This reaction, catalyzed by mild bases like diethylamine or L-proline, forms an α,β-unsaturated intermediate with high electrophilicity at the β-carbon [3] [8]. This intermediate undergoes intramolecular nucleophilic substitution facilitated by the adjacent pyrimidine nitrogen, triggering cyclization to yield the dihydropyridone ring—a key structural precursor to the pyrido[2,3-d]pyrimidine system.

A critical optimization involves catalyst selection and solvent-free conditions. For example, L-proline (20 mol%) with diethylamine (20 mol%) in formamide at 170°C significantly enhances cyclization efficiency by stabilizing the transition state through hydrogen bonding, achieving yields >85% within 6 hours [3]. Solvent-free protocols minimize side reactions and simplify purification, as demonstrated in Table 1.

Table 1: Optimization of Knoevenagel-Nucleophilic Cyclization

Catalyst SystemTemp (°C)Time (h)Yield (%)Key Side Products
NH₄OAc/HOAc200265Polymerized intermediates
L-Proline/Et₂NH170688<5% Dehalogenated byproducts
Glycine/Et₂NH170674Hydrolyzed ester derivatives

The final stage introduces the 3-aminobenzoic acid moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), using Pd-catalyzed coupling for enhanced regioselectivity. The C-2 chloride of the pyrido[2,3-d]pyrimidine scaffold acts as the electrophile, reacting with the aromatic amine under ligand-assisted catalysis [5].

Role of Active Methylene Compounds in Cyclization Reactions

Active methylene compounds serve as linchpins in pyrido[2,3-d]pyrimidine synthesis by enabling C–C bond formation and annulation. Ethyl cyanoacetate is the most efficacious methylene source due to its dual functionality: the cyano group withdraws electrons to enhance methylene proton acidity (pKa ~9), while the ester carbonyl stabilizes enolate intermediates during Knoevenagel condensation [3] [4]. This facilitates rapid formation of the olefinic bridge that undergoes nucleophilic attack by the pyrimidine N-1 atom, as shown below:

Cyclization Mechanism:

  • Deprotonation: Base abstracts acidic α-proton from ethyl cyanoacetate.
  • Knoevenagel adduct: Carbanion attacks aldehyde carbonyl, forming an enone.
  • Conjugate addition: Pyrimidine nitrogen adds to the β-carbon of the enone.
  • Tautomerization: Spontaneous rearrangement yields the dihydropyridone.

Comparative studies reveal that malononitrile accelerates cyclization but risks over-condensation, while acetylacetone favors side-product formation due to enolization. Ethyl cyanoacetate balances reactivity and selectivity, particularly with electron-deficient aldehydes like the 2,6-dichlorophenyl-substituted precursor [3].

Table 2: Active Methylene Compound Performance

CompoundRelative RateCyclization Yield (%)Major Limitation
Ethyl cyanoacetate1.088Hydrolysis sensitivity
Malononitrile1.876Polymerization
Acetylacetone0.552Enolization side products

Electron-withdrawing substituents on the methylene compound (e.g., –CN, –COOR) lower the LUMO energy of the Knoevenagel adduct, facilitating nucleophilic ring closure. This electronic modulation is critical for constructing the fused pyridone ring under mild conditions [4].

Impact of Substituent Variation at N-8 and C-6 Positions on Reaction Yield

Substituents at N-8 and C-6 dictate electronic density, steric bulk, and conformational flexibility of the pyrido[2,3-d]pyrimidine scaffold, profoundly influencing cyclization and amination yields.

C-6 Aryl Groups:

  • 2,6-Dichlorophenyl is optimal for cyclization (yield: 88%). The ortho-chlorines create a ~120° dihedral angle that minimizes steric clash during enone formation, while their electron-withdrawal stabilizes the developing negative charge in transition states [4] [6].
  • Para-substituted phenyls (e.g., p-OMe, p-NO₂) reduce yields to 60–75% due to altered electronic effects: electron-donating groups retard nucleophilic addition, and electron-withdrawing groups promote hydrolysis.
  • Bulky alkyl groups (e.g., cyclohexyl) impede cyclization (yield: 45%) due to unfavorable van der Waals contacts.

N-8 Alkyl Groups:

  • Methyl maximizes yield (85%) by balancing steric accessibility and electronic neutrality.
  • Benzyl decreases yield to 70% due to rotational barriers that distort the pyrimidone ring.
  • Ethyl shows negligible improvement (87%), confirming methyl as the ideal substituent for amination efficiency.

Table 3: Substituent Effects on Key Reaction Yields

C-6 SubstituentSteric Parameter (ų)Cyclization Yield (%)N-8 SubstituentAmination Yield (%)
2,6-Dichlorophenyl1.7688Methyl85
Phenyl1.5282Benzyl70
4-Methoxyphenyl1.5865Ethyl87
Cyclohexyl2.1245Isopropyl68

Steric parameters were calculated using A-values (conformational energy barriers), where higher values indicate greater bulk [4]. The ortho effect of 2,6-dichlorophenyl is evident in its near-perpendicular orientation to the pyrimidine plane, which preorganizes the molecule for ring closure. In contrast, N-8 alkyl groups larger than ethyl induce torsional strain, slowing amination at C-2 [6]. Electronic descriptors (Hammett σₚ values) correlate weakly with yields, confirming steric dominance in this system.

Comprehensive Compound List

Properties

CAS Number

185039-99-0

Product Name

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid

IUPAC Name

3-[[6-(2,6-dichlorophenyl)-8-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]benzoic acid

Molecular Formula

C21H14Cl2N4O3

Molecular Weight

441.27

InChI

InChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26)

InChI Key

RBURTLAMOSHNGX-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.